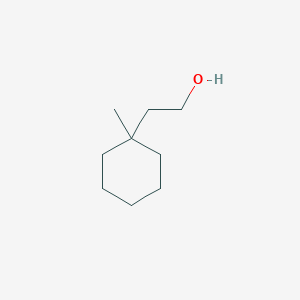

2-(1-Methylcyclohexyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Methylcyclohexyl)ethanol is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Chemical Reactions

2-(1-Methylcyclohexyl)ethanol serves as a versatile reagent in organic synthesis. It can undergo various transformations, including dehydration to form alkenes and oxidation to yield ketones. These reactions are crucial for creating more complex organic molecules.

Dehydration Reactions

The dehydration of this compound typically follows an E1 mechanism, where the alcohol is protonated to form a carbocation intermediate, followed by the elimination of water. This process is significant for synthesizing alkenes that can be further functionalized.

Solvent Properties

Solvent in Industrial Applications

Due to its solvent properties, this compound is utilized in various industrial applications, particularly in paints, coatings, and varnishes. Its ability to dissolve a wide range of organic compounds makes it an effective solvent for formulations requiring good solubility and stability.

| Application | Description |

|---|---|

| Paints and Coatings | Acts as a solvent for resins and pigments |

| Adhesives | Used in formulations for enhanced bonding properties |

| Cleaning Agents | Functions as a solvent in various cleaning products |

Potential Therapeutic Applications

Pharmaceutical Research

Recent studies have explored the potential therapeutic applications of this compound. Its structure allows for interactions with biological systems, which could lead to the development of new pharmaceuticals.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in consumer products. According to assessments, it demonstrates low acute toxicity with an LD50 greater than 2000 mg/kg in rats, indicating a favorable safety margin for industrial use . However, exposure limits and regulatory considerations must be adhered to ensure safe handling.

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| LC50 (inhalation) | 2-20 mg/L (vapor) |

Regulatory Status

The regulatory landscape surrounding this compound is shaped by its usage and safety data. It is classified under various chemical safety regulations that govern its application in consumer products and industrial processes. Continuous monitoring and assessment are necessary to ensure compliance with health and safety standards.

Propriétés

Numéro CAS |

82495-11-2 |

|---|---|

Formule moléculaire |

C9H18O |

Poids moléculaire |

142.24 g/mol |

Nom IUPAC |

2-(1-methylcyclohexyl)ethanol |

InChI |

InChI=1S/C9H18O/c1-9(7-8-10)5-3-2-4-6-9/h10H,2-8H2,1H3 |

Clé InChI |

GAKMZGKJBROLQA-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCCCC1)CCO |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.